Csf1R-IN-8 Exhibits Distinct Cellular CSF-1R Phosphorylation Inhibition Relative to Structural Analogs
Csf1R-IN-8 inhibits CSF-1R phosphorylation in THP-1 cells with an IC50 of 0.009 μM . This cellular potency differs from closely related analogs in the same series: Csf1R-IN-9 and Csf1R-IN-10 both exhibit a cellular IC50 of 0.005 μM in the same THP-1 cell phosphorylation assay [1][2]. These quantitative differences, while all in the low nanomolar range, are reproducible and indicate that Csf1R-IN-8 is approximately 1.8-fold less potent in this cellular context than its closest analogs.
| Evidence Dimension | CSF-1R phosphorylation inhibition in THP-1 cells |
|---|---|
| Target Compound Data | IC50 = 0.009 μM |
| Comparator Or Baseline | Csf1R-IN-9: IC50 = 0.005 μM; Csf1R-IN-10: IC50 = 0.005 μM |
| Quantified Difference | 1.8-fold difference in cellular IC50 |
| Conditions | THP-1 cell line, CSF-1R phosphorylation assay |
Why This Matters
This difference allows researchers to select a compound with a specific cellular potency window, which can be critical for dose-ranging studies where intermediate inhibition is desired.
- [1] CSF1R-IN-9 (Compound 46). Chemsrc. CAS 2765301-84-4. Cellular IC50 = 0.005 μM in THP-1 cells. View Source
- [2] CSF1R-IN-10 (Compound 48). InvivoChem. CAS 2765301-88-8. Cellular IC50 = 0.005 μM in THP-1 cells. View Source
